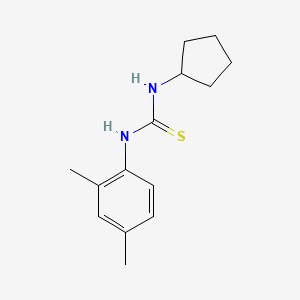![molecular formula C21H22N2O B5692842 N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)
N-[4-(diethylamino)phenyl]-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)phenyl]-2-naphthamide, also known as DENA or N-phenyl-2-naphthylamine, is a chemical compound that has been extensively studied for its potential applications in scientific research. DENA is a synthetic organic compound that belongs to the class of aromatic amines and is commonly used as a fluorescent probe and a pH indicator.
作用机制
The mechanism of action of N-[4-(diethylamino)phenyl]-2-naphthamide is based on its ability to undergo intramolecular proton transfer. N-[4-(diethylamino)phenyl]-2-naphthamide exists in two forms, a protonated form and a deprotonated form. The protonated form absorbs light at a shorter wavelength and emits light at a longer wavelength, while the deprotonated form absorbs light at a longer wavelength and emits light at a shorter wavelength. The ratio of the two forms is dependent on the pH of the environment, and this property is used to measure pH changes.
Biochemical and Physiological Effects
N-[4-(diethylamino)phenyl]-2-naphthamide has been shown to have low toxicity and minimal side effects in vitro and in vivo studies. It has been used as a pH sensor in living cells without affecting their viability. N-[4-(diethylamino)phenyl]-2-naphthamide has also been used to label proteins without affecting their function or stability.
实验室实验的优点和局限性
The advantages of using N-[4-(diethylamino)phenyl]-2-naphthamide in lab experiments include its high sensitivity, low toxicity, and ease of use. N-[4-(diethylamino)phenyl]-2-naphthamide is a versatile probe that can be used for a variety of applications, including pH sensing and protein labeling. However, the limitations of using N-[4-(diethylamino)phenyl]-2-naphthamide include its pH sensitivity, which can lead to inaccurate measurements in environments with fluctuating pH levels. Additionally, N-[4-(diethylamino)phenyl]-2-naphthamide has a limited pH range of 6.0 to 8.0, which may not be suitable for all applications.
未来方向
There are several future directions for the use of N-[4-(diethylamino)phenyl]-2-naphthamide in scientific research. One potential application is the development of N-[4-(diethylamino)phenyl]-2-naphthamide-based sensors for detecting pH changes in the environment. Another potential application is the use of N-[4-(diethylamino)phenyl]-2-naphthamide for imaging and tracking proteins in living cells. Additionally, N-[4-(diethylamino)phenyl]-2-naphthamide could be used to study the pH changes in cancer cells, which have a more acidic environment than normal cells. Finally, the development of new synthesis methods for N-[4-(diethylamino)phenyl]-2-naphthamide could lead to improved purity and yield, making it more accessible for scientific research.
Conclusion
In conclusion, N-[4-(diethylamino)phenyl]-2-naphthamide is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. N-[4-(diethylamino)phenyl]-2-naphthamide has been used as a fluorescent probe, pH sensor, and protein label. Its mechanism of action is based on intramolecular proton transfer, and it has low toxicity and minimal side effects. N-[4-(diethylamino)phenyl]-2-naphthamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of N-[4-(diethylamino)phenyl]-2-naphthamide involves the reaction of 2-naphthoyl chloride with diethylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-[4-(diethylamino)phenyl]-2-naphthamide. The purity of N-[4-(diethylamino)phenyl]-2-naphthamide can be determined using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
科学研究应用
N-[4-(diethylamino)phenyl]-2-naphthamide has been used in a variety of scientific research applications, including fluorescence microscopy, pH sensing, and protein labeling. N-[4-(diethylamino)phenyl]-2-naphthamide is a fluorescent probe that emits a blue-green fluorescence when excited with ultraviolet light. It has been used to study the intracellular pH of living cells and to monitor the pH changes in the environment. N-[4-(diethylamino)phenyl]-2-naphthamide has also been used to label proteins for imaging and tracking purposes.
属性
IUPAC Name |
N-[4-(diethylamino)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-3-23(4-2)20-13-11-19(12-14-20)22-21(24)18-10-9-16-7-5-6-8-17(16)15-18/h5-15H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBRPMWIQANNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]naphthalene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5692778.png)


![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)
![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)

![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)



![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)